molecular formula C10H18ClNO B2775050 [(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240578-51-1

[(5-Methylfuran-2-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B2775050
CAS No.: 1240578-51-1
M. Wt: 203.71
InChI Key: TZWQWXQXYPBZBN-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C10H18ClNO It is a hydrochloride salt of an amine derivative, characterized by the presence of a furan ring substituted with a methyl group and an amine group attached to a 2-methylpropyl chain

Mechanism of Action

Target of Action

The primary targets of “(5-Methylfuran-2-yl)methylamine hydrochloride” are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or other biological molecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfurylamine with 2-methylpropylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylfuran-2-yl)methylamine hydrochloride: Similar structure with a propyl chain instead of a 2-methylpropyl chain.

    5-Methylfurfurylamine: Lacks the 2-methylpropyl chain and hydrochloride salt.

    2-Methylpropylamine: Lacks the furan ring and methyl substitution.

Uniqueness

(5-Methylfuran-2-yl)methylamine hydrochloride is unique due to its specific combination of a furan ring with a methyl group and an amine group attached to a 2-methylpropyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-methyl-N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-8(2)6-11-7-10-5-4-9(3)12-10;/h4-5,8,11H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWQWXQXYPBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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